molecular formula C13H11N3 B1598152 2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile CAS No. 97383-66-9

2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile

Cat. No. B1598152
CAS RN: 97383-66-9
M. Wt: 209.25 g/mol
InChI Key: ZQEGWGUGAZWBPY-UHFFFAOYSA-N
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Description

2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile, also known as PPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PPAA is a heterocyclic compound that contains a pyridine ring and a phenylamino group attached to an acetonitrile functional group. In

Scientific Research Applications

Spectrophotometric Basicity Scale in Acetonitrile

The compound 2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile has been included in studies to develop a self-consistent spectrophotometric basicity scale in acetonitrile, which covers a wide range between pyridine and DBU. This scale facilitates the understanding of basicity in organic compounds and their behavior in various chemical reactions, with 2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile contributing to the scale's broad scope. Such scales are crucial for predicting reaction outcomes in organic synthesis and catalysis (Kaljurand et al., 2000).

Metal Ion Complex Formation

Research has explored the reactivity of 2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile in forming metal ion complexes. For instance, its interaction with hydrated InCl(3) in acetonitrile yields an indium(III) complex, showcasing the compound's potential in forming structurally diverse metal-organic frameworks. Such complexes can be instrumental in catalysis, material science, and the development of novel coordination compounds (Srijit Das et al., 2003).

Fluorescence and Colorimetric Sensing

The compound has been utilized in the development of fluorescence and colorimetric sensors for metal ions. A study demonstrated its role in a sensor that selectively fluoresces in the presence of Zn(2+) and Cd(2+) ions, while also acting as a colorimetric sensor for Co(2+). This dual functionality underscores its potential in environmental monitoring and analytical chemistry, where sensitive and selective detection of metal ions is crucial (Eun Joo Song et al., 2013).

Ring-Opening Polymerization

2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile has been studied in the context of ring-opening polymerization processes. Aluminum complexes bearing this compound as a ligand have been investigated for their efficacy in initiating the polymerization of ε-caprolactone. Such research is pivotal for the advancement of polymer chemistry, providing insights into the synthesis of biodegradable polymers with potential applications in medical devices, packaging, and more (Wafaa Alkarekshi et al., 2013).

properties

IUPAC Name

2-anilino-2-pyridin-4-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-13(11-6-8-15-9-7-11)16-12-4-2-1-3-5-12/h1-9,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEGWGUGAZWBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(C#N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378041
Record name Anilino(pyridin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylamino)-2-(pyridin-4-yl)acetonitrile

CAS RN

97383-66-9
Record name Anilino(pyridin-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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